molecular formula C11H20O B13794495 4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl- CAS No. 68165-37-7

4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-

Cat. No.: B13794495
CAS No.: 68165-37-7
M. Wt: 168.28 g/mol
InChI Key: BGNSODPYPPIQOP-UHFFFAOYSA-N
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Description

4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is an organic compound with the molecular formula C₁₁H₂₀O. It is a ketone with a double bond in its structure, making it part of the enone family. This compound is characterized by its unique arrangement of ethyl and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 4-ethyl-2,2,5-trimethyl-3-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-Hexen-3-ol,4-ethyl-2,2,5-trimethyl-.

    Substitution: The double bond in the enone structure allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enone reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and chemical properties.

Mechanism of Action

The mechanism of action of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The compound can also undergo conjugate addition reactions, forming adducts with nucleophiles such as thiols and amines.

Comparison with Similar Compounds

Similar Compounds

    4-Hexen-3-one,4,5-dimethyl-: Similar enone structure but with different substituents.

    4-Hexen-3-one,4-ethyl-2,2,5-trimethyl-: Similar structure but with variations in the position and type of substituents.

Uniqueness

4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is unique due to its specific arrangement of ethyl and methyl groups, which influence its reactivity and physical properties. This distinct structure makes it valuable for various applications in research and industry.

Properties

CAS No.

68165-37-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-ethyl-2,2,5-trimethylhex-4-en-3-one

InChI

InChI=1S/C11H20O/c1-7-9(8(2)3)10(12)11(4,5)6/h7H2,1-6H3

InChI Key

BGNSODPYPPIQOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C)C(=O)C(C)(C)C

Origin of Product

United States

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